molecular formula C8H14O5 B1604921 Ethyl 4,4-dimethoxy-3-oxobutanoate CAS No. 6956-50-9

Ethyl 4,4-dimethoxy-3-oxobutanoate

Cat. No. B1604921
CAS RN: 6956-50-9
M. Wt: 190.19 g/mol
InChI Key: YKFZUZNJSXYIOR-UHFFFAOYSA-N
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Description

Ethyl 4,4-dimethoxy-3-oxobutanoate is a useful research compound. Its molecular formula is C8H14O5 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 4,4-dimethoxy-3-oxobutanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65045. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 4,4-dimethoxy-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,4-dimethoxy-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6956-50-9

Product Name

Ethyl 4,4-dimethoxy-3-oxobutanoate

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

ethyl 4,4-dimethoxy-3-oxobutanoate

InChI

InChI=1S/C8H14O5/c1-4-13-7(10)5-6(9)8(11-2)12-3/h8H,4-5H2,1-3H3

InChI Key

YKFZUZNJSXYIOR-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C(OC)OC

Canonical SMILES

CCOC(=O)CC(=O)C(OC)OC

Other CAS RN

6956-50-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1,1′-carbonylbis-1H-imidazole (22.5 g), ethanol (8.1 ml) and toluene (100 ml) was stirred at room temperature for 1.5 hours. To the reaction mixture was added ice-water (100 ml) and the mixture was extracted with ethyl acetate. The extract was washed with a saturated-aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was evaporated and the obtained residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate (1:1)) to give a colorless oil (19.3 g). A solution of the obtained residue (19.3 g) and pyruvic aldehyde dimethyl acetal (11.1 ml) in toluene (50 ml) was added dropwise to a suspension of sodium hydride (8.44 g) in toluene (250 ml) under reflux with heating over 15 minutes, and the mixture was heated under reflux for 1.5 hours. To the reaction mixture was added a 10% aqueous citric acid solution (610 ml) and the mixture was extracted with ethyl acetate. The extract was washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was evaporated and the obtained residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate (5:1)) to give ethyl 4,4-dimethoxy-3-oxobutanoate (15.1 g) as a colorless oil. Subsequently, ethyl 4-(2-chlorophenyl)-6-dimethoxymethyl-4,7-dihydro-2H-pyrazolo[3,4-b]pyridine-5-carboxylate was obtained as a yellow solid from 2-chlorobenzaldehyde, 3-aminopyrazole and ethyl 4,4-dimethoxy-2-oxobutanoate in the same manner as in Example 1. To a solution of ethyl 4-(2-chlorophenyl)-6-dimethoxymethyl-4,7-dihydro-2H-pyrazolo[3,4-b]pyridine-5-carboxylate (463 mg) in tetrahydrofuran (5 ml) was added 1N hydrochloric acid (10 ml) and the mixture was stirred at room temperature for 6 hours. To the reaction mixture was added a saturated aqueous sodium hydrogencarbonate solution and the mixture was extracted with ethyl acetate. The extract was washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was evaporated and the obtained residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate (1:1)) to give ethyl 4-(2-chlorophenyl)-6-formyl-4,7-dihydro-2H-pyrazolo[3,4-b]pyridine-5-carboxylate (290 mg) as a yellow solid. A solution of ethyl 4-(2-chlorophenyl)-6-formyl-4,7-dihydro-2H-pyrazolo[3,4-b]pyridine-5-carboxylate (290 mg) and hydroxylamine-O-sulfonic acid (128.5 mg) in water (10 ml)-ethanol (10 ml) was stirred at 80° C. for 2 hours. To the reaction mixture was added a saturated aqueous sodium hydrogencarbonate solution and the mixture was extracted with ethyl acetate. The extract was washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was evaporated and the obtained residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate (1:1)) and crystallized from ethanol-ethyl acetate to give the title compound (53 mg) as yellow crystals.
[Compound]
Name
residue
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step One
Quantity
8.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
610 mL
Type
reactant
Reaction Step Two

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